molecular formula C14H18N4 B1594182 4,4'-Dimethylamino-2,2'-bipyridine CAS No. 85698-56-2

4,4'-Dimethylamino-2,2'-bipyridine

Cat. No.: B1594182
CAS No.: 85698-56-2
M. Wt: 242.32 g/mol
InChI Key: IHULFFMBCBEJPL-UHFFFAOYSA-N
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Description

4,4’-Dimethylamino-2,2’-bipyridine is an organic compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is characterized by the presence of two pyridine rings connected by a single bond, with dimethylamino groups attached to the 4-position of each pyridine ring. It is a versatile ligand used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

4,4’-Dimethylamino-2,2’-bipyridine, also known as 4,4’ -Bis(N,N-dimethylamino)-2,2’ -bipyridine, is a complex organic compound It’s known that bipyridine derivatives often act as ligands, binding to metal centers in coordination compounds .

Mode of Action

The mode of action of 4,4’-Dimethylamino-2,2’-bipyridine is primarily through its role as a ligand. It can form complexes with various metal ions, influencing the electronic structure and properties of the resulting compounds . The compound’s electron-rich methyl functional groups at the 4,4’-positions enhance its ability to form these complexes .

Biochemical Pathways

Its role as a ligand in the formation of metal complexes suggests it could influence a variety of biochemical processes, depending on the nature of the metal ion and the resulting complex .

Pharmacokinetics

As a complex organic compound, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 4,4’-Dimethylamino-2,2’-bipyridine are largely dependent on the nature of the metal complex it forms. For instance, it has been used in the synthesis of a blue luminescent molecule with an emission at 450nm and a quantum yield of 43% . This suggests potential applications in the field of photoluminescent materials .

Action Environment

The action, efficacy, and stability of 4,4’-Dimethylamino-2,2’-bipyridine are likely to be influenced by various environmental factors. These could include the presence of specific metal ions for complex formation, pH, temperature, and the presence of other competing ligands . .

Preparation Methods

The synthesis of 4,4’-Dimethylamino-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Stille coupling, which involves the reaction of a stannane with a halopyridine in the presence of a palladium catalyst . Another method is the Ullmann coupling, which involves the homocoupling of halopyridines using copper as a catalyst . These reactions are usually carried out under inert atmosphere and at elevated temperatures to ensure high yields.

Industrial production methods for 4,4’-Dimethylamino-2,2’-bipyridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

4,4’-Dimethylamino-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to form the corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-Dimethylamino-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4,4’-Dimethylamino-2,2’-bipyridine is similar to other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. the presence of dimethylamino groups in 4,4’-Dimethylamino-2,2’-bipyridine makes it more electron-rich and enhances its ability to stabilize metal complexes. This unique property makes it particularly useful in catalytic applications where electron-rich ligands are required .

Similar compounds include:

Properties

IUPAC Name

2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHULFFMBCBEJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234985
Record name 4,4'-Dimethylamino-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85698-56-2
Record name 4,4'-Dimethylamino-2,2'-bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085698562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethylamino-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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